N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
CAS No.: 90916-29-3
Cat. No.: VC2030436
Molecular Formula: C10H10N2O6S
Molecular Weight: 286.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90916-29-3 |
---|---|
Molecular Formula | C10H10N2O6S |
Molecular Weight | 286.26 g/mol |
IUPAC Name | prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate |
Standard InChI | InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13) |
Standard InChI Key | CRGOQFIAULBODK-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide (CAS 90916-29-3) is an organic compound with molecular formula C₁₀H₁₀N₂O₆S and molecular weight of 286.26 g/mol . The IUPAC name for this compound is prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate . It contains multiple functional groups including a 2-nitrobenzenesulfonamide core structure modified with an allyloxycarbonyl (Alloc) protecting group.
The structure features a 2-nitrophenyl ring with a sulfonamide functional group and an allyl carbamate moiety. This unique combination of functional groups contributes to its utility in organic synthesis pathways, particularly in amine chemistry.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial databases:
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N-Alloc-2-nitrobenzenesulfonamide
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Allyl ((2-nitrophenyl)sulfonyl)carbamate
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N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Physical and Chemical Properties
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications in synthetic procedures.
Physical Properties
The compound typically appears as a white to very pale yellow crystalline solid or powder . Its physical properties are summarized in the following table:
Chemical Stability and Reactivity
Synthetic Applications
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide serves as a valuable reagent in organic synthesis, particularly in the preparation of primary and secondary amines.
Role in Amine Synthesis
This compound is a key component in the Fukuyama amination strategy, which provides a practical approach for converting primary alcohols and alkyl halides to corresponding N-protected primary amines . The 2-nitrobenzenesulfonyl (o-Ns) group functions as both an activating and protecting group in these transformations.
The synthetic utility of this compound is highlighted in the following reaction sequence:
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Alkylation of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide with alkyl halides under basic conditions or with alcohols under Mitsunobu conditions to form N-alkylated derivatives
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Selective deprotection of the Alloc group to yield monoprotected amines
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Further deprotection or modification to produce primary or secondary amines
Protecting Group Chemistry
The allyloxycarbonyl (Alloc) group in N-Allyloxycarbonyl-2-nitrobenzenesulfonamide serves as an effective protecting group for amines in peptide synthesis due to its:
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Stability under mild conditions
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Orthogonality with other common protecting groups
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Selective removal under specific conditions
This orthogonality allows for selective manipulation of different functional groups within complex molecules, making it particularly valuable in multi-step synthetic pathways.
Reaction Mechanisms and Transformations
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide participates in several key reactions that underpin its synthetic utility.
Alkylation Reactions
The compound readily undergoes alkylation reactions with various substrates:
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Alkyl halides under basic conditions (typically using K₂CO₃)
These alkylation reactions provide o-nitrobenzenesulfonyl (o-Ns) amines that serve as versatile intermediates for further transformations.
Deprotection Strategies
The o-nitrobenzenesulfonyl (o-Ns) group can be selectively removed under mild conditions using thiol-mediated deprotection:
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Treatment with thiols (mercaptoacetic acid, thiophenol, mercaptoethanol) in the presence of a suitable base (LiOH, K₂CO₃, DBU)
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Formation of a Meisenheimer complex intermediate
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Cleavage of the sulfonamide bond to release the protected amine
The mechanism involves nucleophilic aromatic substitution at the ortho position, facilitated by the electron-withdrawing nitro group .
Additionally, the Alloc group can be cleaved under appropriate conditions, providing a means for orthogonal deprotection strategies:
Applications in Research and Industry
Pharmaceutical and Agrochemical Synthesis
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide serves primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity pattern. It enables access to diverse nitrogen-containing compounds that form the core of many bioactive molecules.
Analytical Data and Characterization
Spectroscopic Properties
The compound can be characterized using various analytical techniques. Key spectroscopic data includes:
Mass Spectrometry Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 287.03325 | 156.5 |
[M+Na]+ | 309.01519 | 165.6 |
[M+NH4]+ | 304.05979 | 161.2 |
[M+K]+ | 324.98913 | 163.4 |
[M-H]- | 285.01869 | 156.6 |
[M+Na-2H]- | 307.00064 | 160.0 |
[M]+ | 286.02542 | 157.7 |
[M]- | 286.02652 | 157.7 |
Data from predicted collision cross-section measurements
Chemical Identifiers and Database Information
The compound is registered in various chemical databases with the following identifiers:
Identifier Type | Value |
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CAS Number | 90916-29-3 |
EC Number | 677-088-8 |
DSSTox Substance ID | DTXSID40452741 |
InChIKey | CRGOQFIAULBODK-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1N+[O-] |
Data compiled from PubChem and other chemical databases
Current Research and Future Perspectives
The continued investigation of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide in synthetic methodology development promises to expand its applications in pharmaceutical research and chemical biology. Current research directions include:
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Development of milder and more selective deprotection conditions
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Application in the synthesis of complex natural products
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Integration into continuous flow chemistry processes
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Exploration of supported reagent formats for more sustainable chemistry
Its role in enabling selective amine functionalization continues to make it a valuable tool in the synthetic chemist's arsenal, particularly for the construction of complex nitrogen-containing compounds.
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